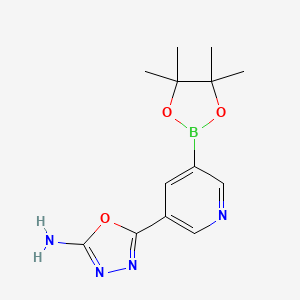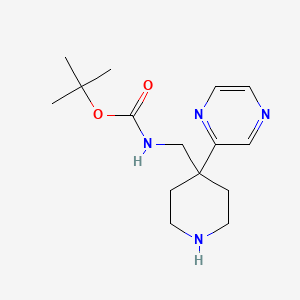![molecular formula C12H9F7N2O2 B13989046 2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide CAS No. 80007-95-0](/img/structure/B13989046.png)
2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2,2,2-trifluoroacetic anhydride.
Acylation Reaction: The first step involves the acylation of 4-fluoroaniline with 2,2,2-trifluoroacetic anhydride to form 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide.
Amidation Reaction: The next step is the amidation of the intermediate with 2-aminoethylamine to yield the final product, 2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: Its unique fluorinated structure makes it a candidate for the development of advanced materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-trifluoro-N-(4-chlorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide
- 2,2,2-trifluoro-N-(4-bromophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide
Uniqueness
2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
80007-95-0 |
|---|---|
Molekularformel |
C12H9F7N2O2 |
Molekulargewicht |
346.20 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-(4-fluoro-N-(2,2,2-trifluoroacetyl)anilino)ethyl]acetamide |
InChI |
InChI=1S/C12H9F7N2O2/c13-7-1-3-8(4-2-7)21(10(23)12(17,18)19)6-5-20-9(22)11(14,15)16/h1-4H,5-6H2,(H,20,22) |
InChI-Schlüssel |
JHMSCEYPWRTVIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(CCNC(=O)C(F)(F)F)C(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


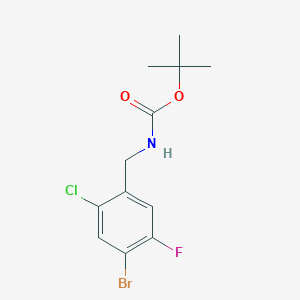
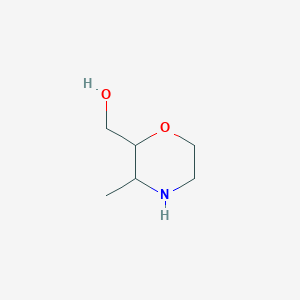
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)

![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
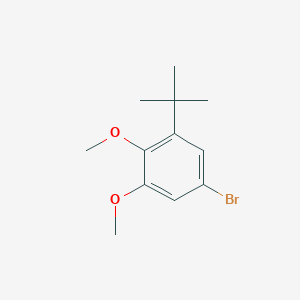

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
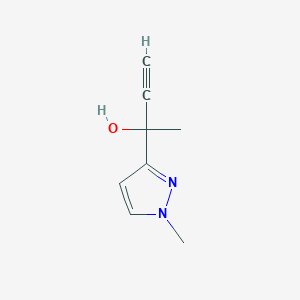
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
